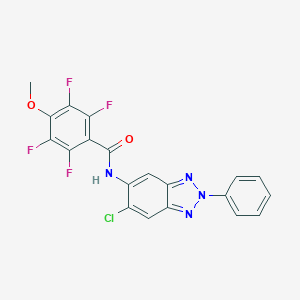
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as TFB, is a synthetic compound that has gained significant attention in scientific research. TFB is a benzotriazole-based molecule that has unique properties and has been used in various scientific fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide involves its ability to bind to specific molecules and emit fluorescence upon excitation. This compound has been shown to bind to proteins, peptides, and small molecules. The binding of this compound to these molecules induces a conformational change, resulting in a change in fluorescence intensity. The mechanism of action of this compound has been extensively studied, and it is a valuable tool for studying molecular interactions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. This compound is not toxic to cells and does not affect cell viability or proliferation. This compound has also been shown to be stable under physiological conditions, making it suitable for in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide in lab experiments include its high sensitivity, specificity, and versatility. This compound can be used to study a wide range of biological and chemical processes. This compound is also easy to use and can be incorporated into various experimental protocols. The limitations of this compound include its cost and the need for specialized equipment for fluorescence detection.
Direcciones Futuras
There are several future directions for the use of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide in scientific research. One direction is the development of new this compound derivatives with improved properties, such as increased fluorescence intensity or binding affinity. Another direction is the application of this compound in drug discovery and development, where it can be used to screen for potential drug candidates. This compound can also be used in the development of biosensors for detecting specific molecules in biological samples. Overall, this compound is a valuable tool for scientific research, and its potential applications are vast and exciting.
Métodos De Síntesis
The synthesis of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide involves a multi-step process that includes the reaction of 2-amino-5-chlorobenzophenone with 2-phenyl-2H-benzotriazole in the presence of a coupling agent. The resulting intermediate is then reacted with 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride to form this compound. The synthesis method of this compound has been optimized to obtain high yields and purity, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been extensively used in scientific research due to its unique properties. This compound is a fluorescent molecule that can be used as a probe for various biological and chemical processes. This compound has been used as a tool to study protein-protein interactions, enzyme activity, and ligand-receptor binding. This compound has also been used as a fluorescent dye for imaging cells and tissues. In addition, this compound has been used in materials science to produce fluorescent polymers and nanoparticles.
Propiedades
Fórmula molecular |
C20H11ClF4N4O2 |
|---|---|
Peso molecular |
450.8 g/mol |
Nombre IUPAC |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
InChI |
InChI=1S/C20H11ClF4N4O2/c1-31-19-17(24)15(22)14(16(23)18(19)25)20(30)26-11-8-13-12(7-10(11)21)27-29(28-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,26,30) |
Clave InChI |
XIWTYHHADIDLPI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)F)F |
SMILES canónico |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B250660.png)


![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)




![N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B250675.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B250677.png)

